Camptothecin

Description

Propriétés

Key on ui mechanism of action |

Camptothecin binds to the topoisomerase I and DNA complex resulting in a ternary complex, stabilizing it and preventing DNA re-ligation and therefore causes DNA damage which results in apoptosis. |

|---|---|

Numéro CAS |

251316-95-7 |

Formule moléculaire |

C32H39N3O10 |

Poids moléculaire |

625.7 g/mol |

Nom IUPAC |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(3-nitro-1,5-dioxaspiro[5.5]undecan-3-yl)methoxycarbonylamino]hexanoic acid |

InChI |

InChI=1S/C32H39N3O10/c36-28(37)27(34-30(39)42-18-26-24-12-4-2-10-22(24)23-11-3-5-13-25(23)26)14-6-9-17-33-29(38)43-19-31(35(40)41)20-44-32(45-21-31)15-7-1-8-16-32/h2-5,10-13,26-27H,1,6-9,14-21H2,(H,33,38)(H,34,39)(H,36,37)/t27-/m0/s1 |

Clé InChI |

PPJJNRMPWUVGHL-MHZLTWQESA-N |

SMILES |

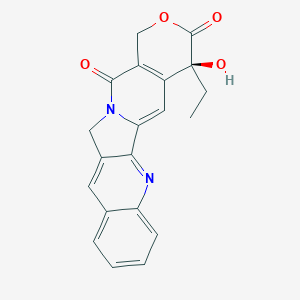

CCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=CC=CC=C5N=C4C3=C2)O |

SMILES isomérique |

C1CCC2(CC1)OCC(CO2)(COC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)[N+](=O)[O-] |

SMILES canonique |

C1CCC2(CC1)OCC(CO2)(COC(=O)NCCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)[N+](=O)[O-] |

melting_point |

275-277 °C |

Autres numéros CAS |

7689-03-4 |

Pictogrammes |

Acute Toxic |

Synonymes |

camptothecin; Camptothecine; (S)-(+)-Camptothecin; 7689-03-4; (+)-Camptothecine; d-Camptothecin; 20(S)-Camptothecine; (+)-Camptothecin; 21,22-Secocamptothecin-21-oicacidlactone; Campathecin; (S)-Camptothecin; 20(S)-Camptothecin; Camptothecine(8CI); Camptothecine(S,+); NSC94600; CHEMBL65; UNII-XT3Z54Z28A; MLS000766223; XT3Z54Z28A; CHEBI:27656; VSJKWCGYPAHWDS-FQEVSTJZSA-N; Camptothecin,Camptothecaacuminata; NSC-94600; (4S)-4-ethyl-4-hydroxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione; Camptothecinderivative |

Origine du produit |

United States |

Méthodes De Préparation

Traditional Solvent Extraction

Early extraction methods relied on isolating CPT directly from Camptotheca acuminata bark or seeds using organic solvents like methanol or ethanol. However, these methods suffered from low yields (0.002–0.005% w/w) due to CPT’s propensity to hydrolyze into its inactive carboxylate form under aqueous conditions. A breakthrough came with the adoption of alkaline aqueous solutions (pH 8–10), which stabilize the lactone form by shifting the equilibrium away from the carboxylate. For instance, ultrasonic-assisted extraction with 0.1% sodium hydroxide increased yields to 0.12% w/w while reducing processing time by 40% compared to conventional methods.

Table 1: Comparison of Natural Extraction Techniques

Advanced Purification Techniques

Post-extraction purification often involves macroporous adsorption resins (e.g., D101 or AB-8) to selectively bind CPT. A patented method achieved 95% purity by acidifying the extract to pH 5–6, adsorbing CPT onto resin, and eluting with ethyl acetate. Recrystallization from acetone-methanol (1:3 v/v) further enhanced purity to 98%. These steps address the key challenge of separating CPT from structurally similar alkaloids like 10-hydroxythis compound.

Synthetic and Semi-Synthetic Derivatives

Quinoline Ring Modifications

The quinoline ring (A–B rings) tolerates substitutions at positions 7, 9, 10, and 11 without compromising topoisomerase I inhibition. Irinotecan, a 7-ethyl-10-[4-(1-piperidino)-1-piperidino]carbonyloxy derivative, exemplifies this approach. Its synthesis involves:

-

Acylation of 10-hydroxythis compound with 4-(1-piperidino)piperidine-1-carbonyl chloride.

-

Purification via silica gel chromatography (ethyl acetate:hexane = 3:7).

Irinotecan’s water-soluble piperidinopiperidine group improves lactone stability, achieving a plasma half-life of 12 hours compared to CPT’s 1.5 hours.

E-Ring Stabilization Strategies

The E-ring lactone’s hydrolysis remains a critical limitation. Modifications at C20, such as esterification with glycolic acid, prolong lactone stability by 3-fold in human serum. A 2019 study demonstrated that coupling CPT to monoclonal antibodies via a cleavable linker (e.g., Val-Cit-PABC) enhanced tumor-specific delivery. The conjugate showed a 50% reduction in HT-29 xenograft tumor volume at 2 mg/kg, outperforming free CPT by 30%.

Novel Formulation Technologies

Nanocrystal Systems

To bypass solubility issues, CPT nanocrystals (NCs) were prepared via sonication-precipitation without surfactants. Key parameters include:

Table 2: this compound Nanocrystal Properties

Polymer Conjugates

Polymer-based systems like PEG-CPT (polyethylene glycol conjugate) extend circulation half-life to 18 hours. A 2025 preclinical trial reported a 40% complete remission rate in colorectal cancer models at 15 mg/kg, with no observed hematologic toxicity.

Industrial-Scale Production Challenges

Analyse Des Réactions Chimiques

Hydrolysis and Reduction Reactions

CPT undergoes alkaline hydrolysis to form a carboxylate salt, followed by reduction and re-lactonization ( ).

Reaction Scheme:

- Hydrolysis :

- Reduction :

- Re-lactonization :

Key Data:

| Reaction Step | Catalyst/Reagent | Solvent | Yield (%) |

|---|---|---|---|

| Hydrolysis | NaOH (1M) | H₂O | 85 |

| Hydrogenation | Pd/C (10% wt) | EtOH | 92 |

| Acidification | HCl (0.5M) | H₂O | 95 |

Enzymatic Oxidation

Two cytochrome P450 monooxygenases from C. acuminata catalyze regioselective hydroxylation ( ):

Enzymatic Modifications:

- CPT10H : 10-hydroxylation → 10-hydroxythis compound (10HCPT) .

- CPT11H : 11-hydroxylation → 11-hydroxythis compound (11HCPT) .

Performance Data:

| Enzyme | Conversion Rate (%) | Regioselectivity |

|---|---|---|

| CPT10H | 67 | 10-position |

| CPT11H | 61 | 11-position |

Esterification and Click Chemistry

- CPT-Azide Synthesis :

- Polymer Conjugation :

7-Position Functionalization

- Acylation :

Stability Outcomes:

| Modification Type | Lactone Retention (%) | Water Solubility (mg/mL) |

|---|---|---|

| CPT-azide | 98 | 0.15 |

| P(EAMO)-g-CPT | 100 | 12.4 |

Lactone-Carboxylate Equilibrium

CPT’s E-ring exists in equilibrium between active lactone and inactive carboxylate forms, influenced by pH and serum albumin ( , ):

Stability Factors:

- pH 5.0 : >90% lactone.

- pH 7.4 : <10% lactone (predominantly carboxylate).

- Human Serum Albumin (HSA) : Binds carboxylate form, shifting equilibrium ( ).

Key Enzymes:

- Tryptophan decarboxylase (TDC) : Converts tryptophan → tryptamine.

- Cytochrome P450s : Catalyze late-stage oxidations.

Electrochemical Behavior

CPT exhibits pH-dependent redox activity at pyrolytic graphite electrodes ( ):

Applications De Recherche Scientifique

Camptothecin has a wide range of scientific research applications:

Chemistry: this compound serves as a lead compound for the development of new anticancer agents.

Medicine: Clinically, this compound and its derivatives are used in cancer chemotherapy. These drugs are used to treat various cancers, including colorectal, ovarian, and lung cancers.

Mécanisme D'action

Camptothecin exerts its effects by binding to the DNA topoisomerase I-DNA complex, forming a ternary complex that stabilizes the enzyme-DNA interaction . This stabilization prevents the re-ligation of DNA strands, leading to the accumulation of DNA breaks . The resulting DNA damage triggers apoptosis, or programmed cell death, in cancer cells . The critical interaction involves the hydroxyl group at position 20 of this compound, which forms hydrogen bonds with specific amino acids in the topoisomerase I enzyme .

Comparaison Avec Des Composés Similaires

Structural Analogues and Derivatives

CPT derivatives and synthetic analogues are designed to enhance solubility, stability, and target specificity. Key examples include:

Mechanistic Insights :

- Homocamptothecins (e.g., diflomotecan) stabilize the lactone ring, prolonging half-life and enhancing DNA damage .

- 10-O-substituted SN-38 derivatives improve solubility while retaining Topo I inhibition .

Key Observations :

- Fungal-derived CPT (e.g., P. chrysogenum) shows superior activity to plant-derived CPT in colon and liver cancer models .

- Pumiloside shares structural homology with CPT but requires metabolic activation for efficacy .

Resistance Profiles

CPT analogues exhibit differential resistance mediated by ATP-binding cassette (ABC) transporters:

Notable Contrast: Parental cells remain sensitive to natural CPT due to its lower affinity for ABC transporters .

Synergistic Combinations

CPT enhances efficacy when combined with other agents:

Q & A

Q. What experimental design considerations are critical for assessing Camptothecin's cytotoxicity in cancer cell lines?

- Methodological Answer: Dose-response studies should use concentrations validated in prior literature (e.g., 2–10 µM for NPC cells ). Time-course experiments (24–72 hours) are essential to capture dynamic effects, as viability inhibition peaks at 48–72 hours . Include positive controls (e.g., etoposide for topoisomerase inhibition) and normalize data to untreated cells. Replicate experiments ≥3 times to account for biological variability. Use assays like MTT or flow cytometry for viability, supplemented with Western blotting for apoptosis markers (e.g., caspase-3 cleavage) .

Q. How does this compound induce apoptosis, and what molecular markers should be monitored?

- Methodological Answer: this compound stabilizes topoisomerase I-DNA cleavage complexes, causing replication fork collapse and double-strand breaks . Key markers include:

- DNA damage: γH2AX foci (immunofluorescence) .

- Cell cycle arrest: S-phase accumulation via flow cytometry (e.g., 48-hour treatment in NPC cells ).

- Apoptosis: Caspase-3/7 activation (luminescent assays) and PARP cleavage (Western blot) .

- Transcriptional dysregulation: RNA-seq or Bru-Seq to assess genome-wide RNA synthesis inhibition .

Advanced Research Questions

Q. How can researchers reconcile contradictory data on this compound’s efficacy across cancer types?

- Methodological Answer: Discrepancies often arise from tumor-specific factors:

- Topoisomerase I expression levels: Quantify via qPCR or immunohistochemistry (e.g., higher expression correlates with sensitivity in colorectal cancer ).

- DNA repair capacity: Use isogenic cell lines with CRISPR-edited repair genes (e.g., ERCC1 or XPF knockout) to assess repair pathway contributions .

- Microenvironmental factors: Co-culture models with fibroblasts or immune cells to mimic in vivo conditions . Clinical trial meta-analyses (e.g., 33 trials across 14 cancer types ) can identify context-dependent efficacy.

Q. What strategies optimize this compound’s combination with other therapeutics to overcome resistance?

- Methodological Answer:

- Synergy screening: Use Chou-Talalay combination index (CI) assays. For example, niclosamide enhances this compound’s glioblastoma cytotoxicity via STAT3 inhibition .

- Nanodelivery systems: Characterize drug-loaded nanoparticles (e.g., biotinylated cellulose nanowhiskers) for tumor targeting . Validate uptake via confocal microscopy and pharmacokinetic studies .

- Resistance mechanisms: Profile ATP-binding cassette (ABC) transporters (e.g., ABCG2 overexpression) using siRNA knockdown or inhibitor co-treatment (e.g., Ko143) .

Q. How can multi-omics approaches elucidate this compound’s tissue-specific biosynthesis in Camptotheca acuminata?

- Methodological Answer:

- Transcriptome-proteome integration: Perform RNA-seq and LC-MS/MS on bark, leaves, and roots to identify tissue-specific enzymes (e.g., strictosidine synthase) .

- Alternative splicing analysis: Use tools like rMATS to detect splicing variants regulating biosynthetic genes .

- CRISPR-mediated gene editing: Knock out candidate transcription factors (e.g., MYB or bHLH) to validate their role in this compound production .

Data Analysis & Validation

Q. What statistical frameworks are recommended for analyzing this compound’s transcription inhibition effects?

- Methodological Answer:

- RNA-seq data: Apply DESeq2 or edgeR for differential expression analysis. Focus on large genes (>100 kb), which show preferential inhibition .

- Enhancer RNA detection: Use HOMER or CAGE data to map transcription beyond termination sites .

- Pathway enrichment: Tools like GSEA or DAVID to identify suppressed pathways (e.g., proto-oncogenes) and upregulated pro-apoptotic genes .

Q. How should researchers validate novel this compound derivatives in preclinical models?

- Methodological Answer:

- In vitro profiling: Screen derivatives in the NCI-60 panel for IC50 comparisons . Include topotecan and irinotecan as benchmarks.

- Pharmacokinetics: Conduct LC-MS/MS to assess plasma stability and metabolite formation (e.g., lactone ring hydrolysis) .

- Xenograft models: Use immunodeficient mice with patient-derived xenografts (PDX) for efficacy and toxicity studies (e.g., 6 mg/kg dosing ).

Ethical & Safety Considerations

Q. What preclinical safety assessments are critical for this compound-based therapies?

- Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.